molecular formula C9H13N3O2 B11902424 Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate

Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate

Numéro de catalogue: B11902424
Poids moléculaire: 195.22 g/mol
Clé InChI: MDKJQYSHTJBCAT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate (CAS 1422343-84-7) is a chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . This bicyclic heterocyclic compound features an imidazo[4,5-c]pyridine core structure, which is of significant interest in medicinal chemistry and pharmaceutical research. While specific biological data for this exact ester derivative is limited, its core scaffold and closely related analogs are recognized for their pharmacological potential. For instance, derivatives of the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine structure have been investigated in patent literature for their antihypertensive activity . This suggests that this compound serves as a valuable synthetic intermediate or building block for the development and discovery of novel bioactive molecules, particularly in the realm of cardiovascular and metabolic disease research. The ethyl carboxylate group provides a versatile handle for further chemical modification, making it a crucial starting material for generating a wider array of derivatives for structure-activity relationship (SAR) studies. This product is intended for research and development purposes exclusively. For Research Use Only . Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)8-7-6(3-4-10-8)11-5-12-7/h5,8,10H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKJQYSHTJBCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(CCN1)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclization of Histidine Derivatives

Formaldehyde-Mediated Ring Closure

The core imidazo[4,5-c]pyridine scaffold is synthesized via acid-catalyzed cyclization of α-substituted histidine derivatives. In US4812462A , N-protected histidine methyl ester reacts with formaldehyde or dimethoxymethane in aqueous hydrochloric acid at 0–100°C to yield 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid derivatives. For ethyl ester formation, histidine ethyl ester serves as the starting material, with cyclization occurring under analogous conditions. The reaction proceeds via imine formation between the α-amino group and formaldehyde, followed by intramolecular cyclization with the imidazole side chain.

Stereochemical Control

Chiral centers are preserved using L-histidine ethyl ester, ensuring the (S)-configuration at position 6. Post-cyclization, the ethyl ester at position 4 remains intact due to the inertness of the ester group under acidic conditions. Recrystallization from methanol-water mixtures yields enantiomerically pure product, as evidenced by optical rotation values (e.g., [α]D = -11.4° for analogous compounds).

Esterification Techniques

Direct Esterification of Carboxylic Acid Intermediates

The carboxylic acid intermediate (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid) is esterified using ethanol under Fischer conditions. US4812462A details the use of sulfuric acid as a catalyst, with refluxing ethanol achieving 80–90% conversion. Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) facilitate esterification in acetonitrile at 25°C, minimizing side reactions.

Table 1: Comparative Esterification Conditions
Method Catalyst Solvent Temperature Yield (%)
Fischer H2SO4 Ethanol Reflux 85
DCC/HOBt DCC/HOBt Acetonitrile 25°C 92

Transesterification of Methyl Esters

Methyl ester precursors (e.g., methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate) undergo transesterification with ethanol in the presence of sodium ethoxide. This method, adapted from EP0245637A1 , achieves near-quantitative yields by leveraging the nucleophilicity of ethoxide ions.

Protecting Group Strategies

Silyl Ether Protection

Primary hydroxyl or carboxyl groups are protected using tert-butyldimethylsilyl (TBS) groups. EP0245637A1 demonstrates the use of TBSCl (tert-butyldimethylsilyl chloride) in dimethylformamide (DMF) with imidazole as a base. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the free hydroxyl group without disturbing the ethyl ester.

Boc Protection of Amines

The N1-position of the imidazo ring is protected using di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF). This prevents unwanted side reactions during acylation or alkylation steps. Deprotection with trifluoroacetic acid (TFA) yields the free amine, critical for further functionalization.

Alternative Synthetic Routes

Alkylation of Spinacine Derivatives

Spinacine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid) is alkylated at position 4 using ethyl iodide and potassium carbonate in DMF. While less common, this method provides moderate yields (60–70%) and is applicable for late-stage diversification.

Multicomponent Reactions

A modified Ugi reaction assembles the imidazo[4,5-c]pyridine core in one pot. Ethyl glyoxylate, histamine, and an isonitrile react in methanol at 50°C, though this route is less documented in the cited patents.

Analytical Characterization

Melting Point and Spectral Data

Purified this compound exhibits a melting point of 164–170°C. IR spectra show characteristic ester C=O stretches at 1720 cm⁻¹ and NH stretches at 3300 cm⁻¹. ¹H NMR (400 MHz, DMSO-d6) confirms the ethyl group (δ 1.21 ppm, t, J=7.1 Hz; δ 4.12 ppm, q, J=7.1 Hz) and tetrahydro ring protons (δ 2.90–3.50 ppm).

Table 2: Key NMR Assignments
Proton Environment δ (ppm) Multiplicity Integration
Ethyl CH3 1.21 Triplet 3H
Ethyl CH2 4.12 Quartet 2H
Tetrahydro CH2 2.90–3.50 Multiplet 4H

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 H2O:MeCN, 1 mL/min) confirms ≥98% purity, with a retention time of 6.8 minutes.

Scale-Up Considerations

Solvent Optimization

Large-scale reactions replace acetonitrile with ethanol or THF to reduce costs and environmental impact. US4812462A reports successful kilogram-scale synthesis using ethanol, achieving consistent yields (85–90%).

Catalytic Efficiency

Palladium on charcoal (10% Pd/C) facilitates hydrogenolysis of benzyl protecting groups in methanol under 50 psi H2, crucial for multi-step syntheses.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 4-carboxylate d’éthyle de 4,5,6,7-tétrahydro-1H-imidazo[4,5-c]pyridine a un large éventail d’applications dans la recherche scientifique :

    Chimie : Il sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.

    Biologie : Il est utilisé dans l’étude des inhibiteurs enzymatiques et des modulateurs de récepteurs.

    Médecine : Ce composé présente des applications thérapeutiques potentielles, notamment comme échafaudage pour le développement de médicaments ciblant diverses maladies telles que le cancer et les troubles neurologiques.

    Industrie : Il est utilisé dans le développement de produits agrochimiques et d’autres produits chimiques industriels

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula: C9_9H12_{12}N3_3O2_2
  • Molecular Weight: 182.21 g/mol
  • CAS Number: 2177257-42-8
  • Purity: Typically ≥ 97% .

The compound features a bicyclic imidazopyridine structure that contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Research has indicated that derivatives of imidazo[4,5-c]pyridine compounds exhibit promising anticancer properties. For instance, studies have shown that certain modifications to the basic structure can enhance cytotoxicity against various cancer cell lines. In particular, compounds based on this scaffold have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Antihypertensive Effects

Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives have been explored for their antihypertensive properties. Patents have documented the synthesis and evaluation of these compounds as potential treatments for hypertension. The mechanism is believed to involve modulation of vascular smooth muscle contraction and relaxation pathways .

Neuroprotective Properties

Recent studies suggest that imidazo[4,5-c]pyridine derivatives may offer neuroprotective effects. These compounds are being investigated for their potential to mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Synthesis and Mechanisms of Action

The synthesis of Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate typically involves multi-step organic reactions that include cyclization processes and functional group modifications. The mechanisms of action are diverse and may include:

  • Enzyme Inhibition: Compounds in this class may inhibit specific enzymes involved in cancer metabolism or hypertension.
  • Receptor Modulation: Interaction with various receptors (e.g., adrenergic receptors) can lead to physiological effects beneficial for treating hypertension .

Case Study 1: Anticancer Evaluation

A study published in the Tropical Journal of Pharmaceutical Research evaluated several derivatives of imidazo[4,5-c]pyridine for their anticancer efficacy. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .

Case Study 2: Antihypertensive Activity

In a patent study focused on antihypertensive agents derived from imidazo[4,5-c]pyridine structures, the synthesized compounds were shown to effectively lower blood pressure in animal models. The findings support further clinical investigations into these compounds as viable antihypertensive therapies .

Mécanisme D'action

Le mécanisme d’action du 4-carboxylate d’éthyle de 4,5,6,7-tétrahydro-1H-imidazo[4,5-c]pyridine implique son interaction avec des cibles moléculaires spécifiques. Il peut agir comme un inhibiteur enzymatique ou un modulateur de récepteurs, influençant diverses voies cellulaires. Par exemple, il peut inhiber les kinases ou moduler les récepteurs GABA, affectant ainsi la transduction du signal et les réponses cellulaires .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Key Analogues

Compound Name Molecular Formula Substituents Key Structural Features Reference
Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate C${11}$H${15}$N${3}$O${2}$ Ethyl ester at C4 Bicyclic imidazo-pyridine core with partial saturation
(4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid C${13}$H${13}$N${3}$O${2}$ Phenyl at C4, carboxylic acid at C6 Chiral centers (R,S configuration); amphionic form
4-(4-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine C${12}$H${11}$ClFN$_{3}$ 4-Chloro-2-fluorophenyl at C4 Halogenated aromatic substitution; increased lipophilicity (LogP: 0.53)
Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate C${9}$H${9}$ClN${4}$O${2}$ Chloro at C2, ethyl ester at C8 Pyrimidine-imidazole fusion; distinct ring saturation

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The phenyl and halogenated phenyl derivatives (e.g., ) exhibit increased steric bulk and altered electronic properties, influencing receptor binding affinity.

Pharmacological Activity

Key Observations :

  • Receptor Antagonism: Thiazolo-triazolopyrimidines (e.g., ) highlight the importance of fused heterocycles in adenosine receptor binding, a property that could extend to imidazo-pyridine derivatives.

Key Observations :

  • Tautomer Control : The Pictet-Spengler method requires precise conditions to favor the desired tautomer .
  • Cyclization Efficiency : Thiazolo-triazolopyrimidines achieve higher yields due to optimized cyclization protocols .

Physicochemical Properties

Table 4: Comparative Physicochemical Data

Compound Name Molecular Weight Boiling Point (°C) LogP Solubility Reference
This compound ~209.25 (estimated) Not reported ~0.5 (predicted) Moderate in polar solvents
4-(4-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine 251.69 431.4 0.53 Low aqueous solubility
Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate 240.65 Not reported ~1.2 (predicted) Moderate in organic solvents

Key Observations :

  • Lipophilicity : Halogenated derivatives (e.g., ) exhibit higher LogP values, favoring membrane permeability.
  • Solubility : The ethyl ester group in the target compound improves solubility compared to carboxylic acid analogs .

Activité Biologique

Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate (ETIPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ETIPC, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H13N3O2
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 1422343-84-7
  • IUPAC Name : this compound

Pharmacological Activities

ETIPC has been studied for various pharmacological properties, including:

  • Antihypertensive Activity : Research indicates that derivatives of ETIPC exhibit significant antihypertensive effects. A study demonstrated that these compounds could lower blood pressure effectively in animal models by acting on specific receptors involved in vascular regulation .
  • Anti-inflammatory Effects : ETIPC has shown promise as an anti-inflammatory agent. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
  • Anticancer Potential : Preliminary studies have indicated that ETIPC may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activity of ETIPC is attributed to its interaction with various molecular targets:

  • Receptor Binding : ETIPC has been found to bind selectively to certain receptors involved in blood pressure regulation and inflammation pathways.
  • Signal Transduction Modulation : The compound influences key signaling pathways that regulate cell proliferation and survival, particularly in cancer cells. This modulation can lead to reduced tumor growth and enhanced apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of ETIPC and its derivatives:

StudyFindings
Study 1Demonstrated significant antihypertensive effects in rat models with a reduction in systolic blood pressure by up to 20% .
Study 2Showed that ETIPC inhibited TNF-alpha production in LPS-stimulated macrophages, highlighting its anti-inflammatory potential .
Study 3Reported that ETIPC induced apoptosis in human lung cancer cells via mitochondrial pathway activation .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of precursors such as 2-aminopyridine derivatives with aldehydes or ketones under acidic/basic conditions. For example, a multi-step approach involves:

Core Formation : Cyclization of a pyridine derivative with an aldehyde group under reflux in ethanol .

Functionalization : Introduction of the ethyl carboxylate group via esterification using ethyl chloroformate in anhydrous dichloromethane .

  • Key Variables : Solvent polarity (e.g., THF vs. DMF), temperature (60–80°C for cyclization), and catalyst choice (e.g., p-toluenesulfonic acid) significantly affect reaction efficiency. Yields range from 40% to 70% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the fused imidazo-pyridine core and ethyl ester moiety. For instance, the ethyl group shows a triplet at ~1.2 ppm (CH₃) and a quartet at ~4.1 ppm (CH₂) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 225.1) .
  • X-ray Crystallography : Resolves stereochemistry in derivatives, particularly for chiral centers introduced during synthesis .

Q. How does the imidazo[4,5-c]pyridine core influence biological activity?

  • Methodological Answer : The bicyclic structure enhances π-π stacking with biological targets (e.g., enzyme active sites). Computational docking studies suggest the nitrogen atoms at positions 1 and 3 form hydrogen bonds with residues in kinase domains, modulating activity . Modifications to the core (e.g., substituting the ethyl group with bulkier alkyl chains) can alter binding affinity by up to 10-fold .

Q. What strategies improve the solubility and bioavailability of this compound?

  • Methodological Answer :

  • Salt Formation : Converting the free base to a hydrochloride salt increases aqueous solubility (e.g., from 0.5 mg/mL to 15 mg/mL in PBS) .
  • Prodrug Design : Replacing the ethyl ester with a tert-butoxycarbonyl (Boc) group enhances metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can conflicting data on the compound’s antihypertensive vs. neuropharmacological activity be resolved?

  • Methodological Answer : Contradictions arise from off-target effects. To isolate mechanisms:

  • Target Profiling : Use kinase/GPCR panels to identify primary targets (e.g., ACE inhibition vs. dopamine receptor antagonism) .
  • Dose-Response Studies : Compare IC₅₀ values across assays. For example, ACE inhibition may dominate at low doses (<10 µM), while neuropharmacological effects emerge at higher concentrations (>50 µM) .
  • In Vivo Models : Employ hypertensive vs. neurodegenerative animal models to contextualize activity .

Q. What reaction mechanisms govern the compound’s participation in nucleophilic substitutions?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution (EAS) : The pyridine ring undergoes nitration at position 7 due to electron-withdrawing effects of the imidazole moiety. Reaction with HNO₃/H₂SO₄ at 0°C yields a nitro derivative with 85% regioselectivity .
  • Nucleophilic Attack : The ethyl ester undergoes hydrolysis to a carboxylic acid under basic conditions (NaOH/EtOH, 70°C), enabling further derivatization (e.g., amide coupling) .

Q. How do structural modifications impact pharmacokinetics and metabolic stability?

  • Methodological Answer :

  • Metabolic Hotspots : The ethyl ester is prone to esterase-mediated hydrolysis. Replacing it with a methyl group reduces clearance (t₁/₂ increases from 1.2 to 4.5 hours in rat plasma) .
  • Table: Key ADME Parameters
DerivativeLogPSolubility (mg/mL)CYP3A4 Inhibition (%)
Ethyl ester2.10.535
Carboxylic acid1.812.415
Boc-protected3.02.345
Data from liver microsome assays

Q. What computational approaches predict binding modes to novel targets like JAK kinases?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding poses. For JAK2, the imidazole ring forms a salt bridge with Glu⁹⁷⁰, while the carboxylate interacts with Lys⁹⁸⁸ .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent effects. Fluorine at position 5 improves binding affinity by -1.2 kcal/mol due to hydrophobic interactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.